Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride involves several steps. One common synthetic route includes the reaction of a spirocyclic precursor with appropriate reagents under controlled conditions. For example, a solution of the precursor in a solvent like 1,4-dioxane is treated with an aqueous solution of lithium hydroxide (LiOH∙H2O) and stirred for an extended period . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial application, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride can be compared with other similar spirocyclic compounds, such as:
6-methyl-2-oxa-6,9-diazaspiro[4.5]decane: This compound has a similar spirocyclic structure but with different substituents and properties.
2-methyl-2,6-diazaspiro[3.4]octane oxalate: Another spirocyclic compound with distinct chemical and physical properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
Properties
Molecular Formula |
C8H13ClN2O4 |
---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 2-(6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H12N2O4.ClH/c1-13-6(11)2-10-7(12)14-5-8(10)3-9-4-8;/h9H,2-5H2,1H3;1H |
InChI Key |
HTDWSSYWROLGGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)OCC12CNC2.Cl |
Origin of Product |
United States |
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